molecular formula C21H44O4 B12783746 Pentadeceth-3 CAS No. 16468-03-4

Pentadeceth-3

Cat. No.: B12783746
CAS No.: 16468-03-4
M. Wt: 360.6 g/mol
InChI Key: OEYRUWHOSZDOCS-UHFFFAOYSA-N
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Description

Pentadeceth-3 is a polyethylene glycol (PEG) ether of pentadecyl alcohol, characterized by a hydrophobic C15 alkyl chain and three ethylene oxide (EO) units. It functions primarily as a nonionic surfactant, emulsifier, or solubilizer in cosmetic, pharmaceutical, and industrial formulations. Its amphiphilic structure enables it to reduce surface tension, stabilize emulsions, and enhance the solubility of hydrophobic compounds in aqueous systems .

Properties

CAS No.

16468-03-4

Molecular Formula

C21H44O4

Molecular Weight

360.6 g/mol

IUPAC Name

2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3

InChI Key

OEYRUWHOSZDOCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.

Chemical Reactions Analysis

Pentadeceth-3 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentadeceth-3 has several applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.

    Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.

    Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.

Mechanism of Action

The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Pentadeceth-3 with structurally related ethoxylated alcohols:

Compound Alkyl Chain Length EO Units Molecular Weight (g/mol) Key Applications Safety/Regulatory Notes
This compound C15 3 ~223–240* Cosmetics, emulsifiers, solubilizers Limited data; general precautions advised
Ceteth-3 C16 3 356.5 Creams, lotions, anti-static agents ECHA-registered; avoid inhalation
Steareth-3 C18 3 ~358–365* Pharmaceutical emulsions, ointments Subject to REACH; monitor environmental release

*Molecular weights estimated based on structural analogs in and .

Key Differences:
  • Alkyl Chain Length :

    • This compound (C15) : Intermediate hydrophobicity balances emulsification and solubility.
    • Ceteth-3 (C16) : Slightly higher lipophilicity enhances stability in oil-rich formulations.
    • Steareth-3 (C18) : Greater hydrophobicity suits anhydrous systems but may reduce water solubility.
  • Ethylene Oxide Units :
    All three compounds share three EO units, ensuring moderate hydrophilic-lipophilic balance (HLB ~8–10), ideal for oil-in-water emulsions.

Performance in Formulations

  • Solubility :
    Ceteth-3 and Steareth-3 exhibit lower critical micelle concentrations (CMCs) than this compound due to longer alkyl chains, enhancing micelle stability in harsh conditions .
  • Environmental Impact : Ethoxylated alcohols with C12–C15 chains (e.g., this compound) are generally more biodegradable than longer-chain analogs (C16–C18), per ECHA guidelines on substance persistence .

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